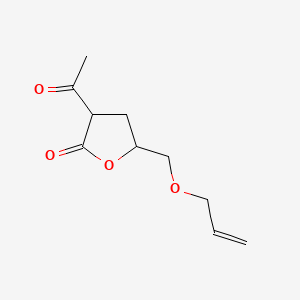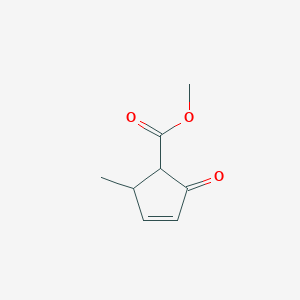
Methyl 2-methyl-5-oxocyclopent-3-ene-1-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methyl 2-methyl-5-oxocyclopent-3-ene-1-carboxylate is an organic compound with the molecular formula C8H10O3. It is a derivative of cyclopentene, featuring a methyl group and a carboxylate ester functional group. This compound is of interest in various fields of chemistry due to its unique structure and reactivity.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Methyl 2-methyl-5-oxocyclopent-3-ene-1-carboxylate can be synthesized through several methods. One common approach involves the Diels-Alder reaction between a diene and a dienophile, followed by esterification. For instance, the reaction between 2-methylfuran and methyl 3-bromopropiolate under specific conditions can yield the desired compound .
Industrial Production Methods
Industrial production of this compound typically involves large-scale Diels-Alder reactions, followed by purification steps such as distillation or recrystallization to obtain the pure product. The reaction conditions, including temperature, pressure, and catalysts, are optimized to maximize yield and purity.
Análisis De Reacciones Químicas
Types of Reactions
Methyl 2-methyl-5-oxocyclopent-3-ene-1-carboxylate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the carbonyl group to an alcohol.
Substitution: The ester group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like amines or alcohols can react with the ester group under acidic or basic conditions.
Major Products
Oxidation: Produces ketones or carboxylic acids.
Reduction: Yields alcohols.
Substitution: Forms esters or amides, depending on the nucleophile used.
Aplicaciones Científicas De Investigación
Methyl 2-methyl-5-oxocyclopent-3-ene-1-carboxylate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with enzymes.
Medicine: Explored for its potential therapeutic properties.
Industry: Utilized in the production of fine chemicals and pharmaceuticals.
Mecanismo De Acción
The mechanism of action of methyl 2-methyl-5-oxocyclopent-3-ene-1-carboxylate involves its interaction with specific molecular targets. The compound can act as a substrate for various enzymes, leading to the formation of reactive intermediates that participate in biochemical pathways. The exact molecular targets and pathways depend on the specific application and context of use.
Comparación Con Compuestos Similares
Similar Compounds
Ethyl 2-methyl-5-oxocyclopent-3-ene-1-carboxylate: Similar structure but with an ethyl ester group.
Methyl 4-methoxy-2-oxocyclopent-3-ene-1-carboxylate: Contains a methoxy group instead of a methyl group.
Uniqueness
Methyl 2-methyl-5-oxocyclopent-3-ene-1-carboxylate is unique due to its specific substitution pattern, which imparts distinct reactivity and properties compared to its analogs. This uniqueness makes it valuable for specific synthetic and research applications.
Propiedades
Número CAS |
623531-38-4 |
|---|---|
Fórmula molecular |
C8H10O3 |
Peso molecular |
154.16 g/mol |
Nombre IUPAC |
methyl 2-methyl-5-oxocyclopent-3-ene-1-carboxylate |
InChI |
InChI=1S/C8H10O3/c1-5-3-4-6(9)7(5)8(10)11-2/h3-5,7H,1-2H3 |
Clave InChI |
FPYJBTNANPQLOT-UHFFFAOYSA-N |
SMILES canónico |
CC1C=CC(=O)C1C(=O)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![[4-(6-chloro-1H-benzimidazol-2-yl)piperidin-1-yl]-(4-ethoxyphenyl)methanone](/img/structure/B13793261.png)
![2-[1-(1-Benzo[1,3]dioxol-5-ylmethyl-1H-tetrazol-5-ylmethyl)-piperidin-4-yl]-benzothiazole](/img/structure/B13793262.png)
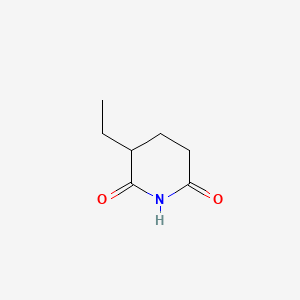
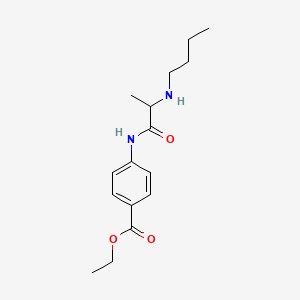
![Disodium;7-[(4-amino-5-methoxy-2-methylphenyl)diazenyl]naphthalene-1,3-disulfonate](/img/structure/B13793272.png)
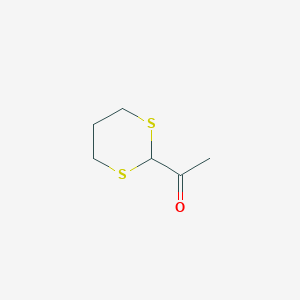
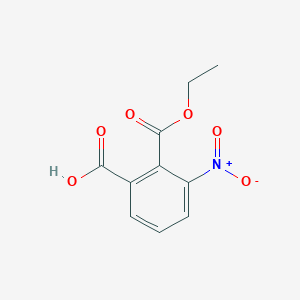
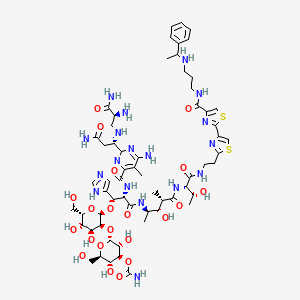
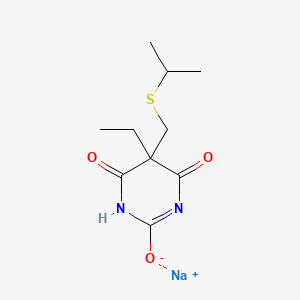
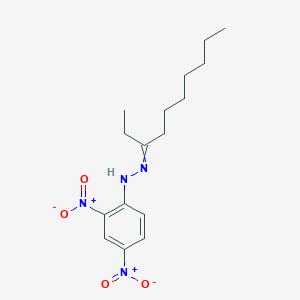
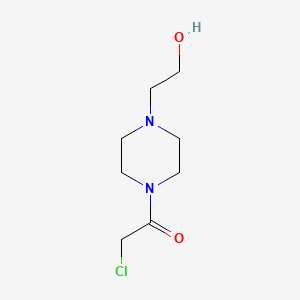
![2-(4-Chlorophenyl)-6-(trifluoromethyl)pyrazolo[1,5-a]pyridine](/img/structure/B13793330.png)
![3-Ethyl-2-[(3-([3-ethyl-1,3-benzothiazol-2(3H)-ylidene]methyl)-2,5,5-trimethyl-2-cyclohexen-1-ylidene)methyl]-1,3-benzothiazol-3-ium iodide](/img/structure/B13793333.png)
